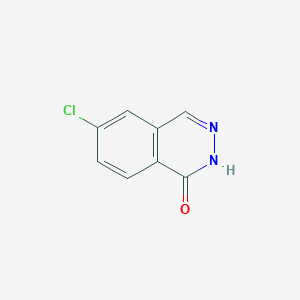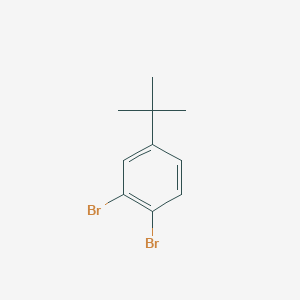
1,2-Dibromo-4-tert-butylbenzene
Descripción general
Descripción
1,2-Dibromo-4-tert-butylbenzene is a chemical compound with the molecular formula C10H12Br2 . It undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .
Synthesis Analysis
The synthesis of this compound can be achieved from 1-Bromo-4-tert-butylbenzene . After the removal of solvent, the crude product is purified by column chromatography on silica gel using petroleum ether/dichloromethane(10/3, v/v), then evaporated to obtain the pure product as a yellow solid .Molecular Structure Analysis
The molecular structure of this compound consists of 12 heavy atoms and 6 aromatic heavy atoms. The fraction of Csp3 is 0.4 and it has 1 rotatable bond .Chemical Reactions Analysis
Benzene first undergoes a halogenation reaction of bromobenzene, and then reacts with tert-butyl through a Grignard reagent under acidic conditions to obtain the corresponding bromide .Physical And Chemical Properties Analysis
This compound has a molecular weight of 292.01 . It is moderately soluble with a solubility of 0.00236 mg/ml or 0.00000809 mol/l . The compound has a lipophilicity Log Po/w (iLOGP) of 3.08 .Aplicaciones Científicas De Investigación
Synthesis and Properties in Polymer Science
1,2-Dibromo-4-tert-butylbenzene and its derivatives have been instrumental in the synthesis of various polymers, particularly polyamides and polyimides. These polymers, characterized by their high thermal stability, flexibility, and solubility in polar solvents, have potential applications in various high-performance materials. The derivatives of this compound contribute to the unique properties of these polymers, such as low dielectric constants and high glass transition temperatures (Hsiao, Yang, & Chen, 2000); (Liaw & Liaw, 1996).
Organometallic Chemistry and Catalysis
In organometallic chemistry, derivatives of this compound have been synthesized and characterized for their unique properties. For instance, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene involves the use of methylmagnesium chloride, demonstrating the compound's potential in organometallic reactions and catalysis (Reck & Winter, 1997).
Chemical Reactions and Mechanisms
Studies have explored the chemical behavior of 1,2-di-tert-butylbenzene derivatives in various reactions, such as hydrogenation, nitration, bromination, and chlorination. These studies provide insights into the reaction mechanisms and the influence of the tert-butyl group on the reactivity and selectivity of these processes. Such knowledge is crucial for developing new synthetic methods and understanding organic reaction mechanisms (Graaf, van Bekkum, & Wepster, 2010); (Baas & Wepster, 2010).
Electrochemistry and Photoreactivity
This compound derivatives have been studied in the context of electrochemistry and photoreactivity. These studies explore the reactivity of these compounds under various conditions, contributing to a deeper understanding of their behavior in electrochemical and photochemical reactions. This knowledge is valuable for designing new materials and processes in areas like energy storage and photochemistry (Appelbaum et al., 2001).
Crystallization and Solid-State Chemistry
The effect of solvents on the crystal habit of derivatives like 1,4-di-tert-butylbenzene (DTBB) has been investigated. These studies provide insights into the factors influencing crystal growth and habit, which is essential for applications in materials science and pharmaceuticals (Garti, Leci, & Sarig, 1981).
Mecanismo De Acción
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
It is known to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C9, and CYP2D6 . These enzymes play crucial roles in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Molecular Mechanism
It is known to participate in free radical bromination and nucleophilic substitution reactions
Propiedades
IUPAC Name |
1,2-dibromo-4-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOUMICSOKCMJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482426 | |
| Record name | 1,2-Dibromo-4-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6683-75-6 | |
| Record name | 1,2-Dibromo-4-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dibromo-4-tert-butylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



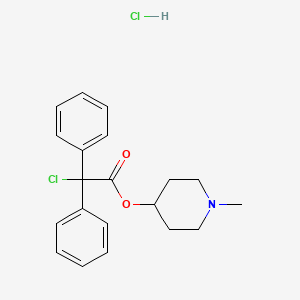
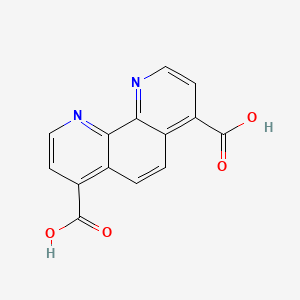
![5H-Benzo[b]phosphindole](/img/structure/B1590465.png)



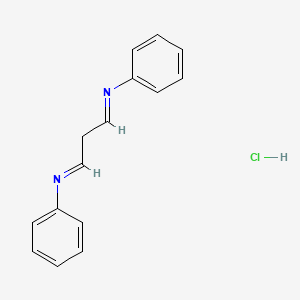
![7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1590473.png)
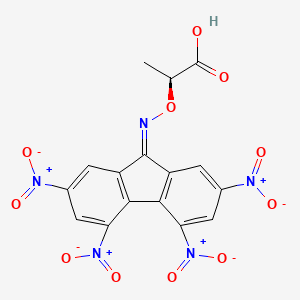



![2-Chloropyrazolo[1,5-a]pyridine](/img/structure/B1590481.png)
